9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is a heterocyclic compound that combines a purine core with a 1,4-benzodioxepin moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The compound is identified by its CAS number 918304-37-7 and has been the subject of various studies exploring its synthesis, properties, and applications in scientific research.
This compound falls under the category of purine derivatives, which are widely recognized for their roles in biochemistry, particularly as building blocks of nucleic acids. The specific structure of 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine provides unique chemical properties that can be exploited in various applications ranging from pharmacology to materials science.
The synthesis of 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine typically involves the following steps:
The molecular formula of 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine is C14H13N5O2 with a molecular weight of 283.29 g/mol. The IUPAC name for this compound is 9-(3,5-dihydro-2H-benzodioxepin-3-yl)purin-6-amine.
Property | Data |
---|---|
CAS Number | 918304-37-7 |
Molecular Formula | C14H13N5O2 |
Molecular Weight | 283.29 g/mol |
InChI Key | VKIVEFLBSPAJSH-UHFFFAOYSA-N |
SMILES | C1C(OCC2=CC=CC=C2O1)N3C=NC4=C(N=CN=C43)N |
The structural features of this compound allow for diverse interactions with biological targets.
The chemical reactivity of 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine includes:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine involves its interaction with various molecular targets such as enzymes or receptors. It may act by:
Research indicates its potential in targeting cancer cells and exhibiting antitumor properties against specific cell lines like MCF-7 .
The physical properties of 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine include:
The compound's reactivity and stability under various conditions are crucial for its application in research and industry .
9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine has several notable applications:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0